4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
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Overview
Description
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a heterocyclic compound with the molecular formula C₅H₅F₂N₃ It is characterized by the presence of two fluorine atoms and a hydrazono group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine typically involves the reaction of 4,6-difluoropyridine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine oxides, while reduction can produce amino derivatives .
Scientific Research Applications
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoropyridine: Lacks the hydrazono group, making it less reactive in certain chemical reactions.
2-Hydrazono-3-dihydropyridine: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is unique due to the presence of both fluorine atoms and a hydrazono group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(E)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSUNHNNREJTL-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(=CC(=N/C1=N/N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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